

Introduction: The Significance of Tertiary Propargylic Alcohols

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Compound of Interest

Compound Name: *3-Methylhept-4-yn-3-ol*

CAS No.: 71065-39-9

Cat. No.: B1314051

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In the landscape of medicinal chemistry and materials science, propargylic alcohols—alcohols containing a carbon-carbon triple bond adjacent to a hydroxyl-bearing carbon—are exceptionally versatile building blocks. Their utility stems from the dual reactivity of the hydroxyl and alkyne functional groups, which can be manipulated selectively to construct complex molecular architectures. Among these, tertiary propargylic alcohols such as **3-Methylhept-4-yn-3-ol** offer a unique combination of features: a chiral center, steric hindrance that can modulate reactivity and biological interactions, and a reactive alkyne handle for further functionalization through reactions like click chemistry, hydrogenation, or metal-catalyzed couplings.

This guide provides a comprehensive technical overview of **3-Methylhept-4-yn-3-ol**, focusing on its structural attributes, a detailed and validated synthetic protocol, methods of characterization, and its potential applications for researchers in drug discovery and organic synthesis.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough analysis of its structure and inherent properties.

Structural Formula and Nomenclature

3-Methylhept-4-yn-3-ol is a tertiary alcohol with a molecular formula of $C_8H_{14}O$.^[1] Its IUPAC name precisely describes its structure:

- "hept": Indicates a seven-carbon parent chain.
- "-4-yn-": Specifies a carbon-carbon triple bond starting at the fourth carbon.
- "-3-ol": Denotes a hydroxyl (-OH) group on the third carbon.
- "3-Methyl": Indicates a methyl (-CH₃) group also on the third carbon.

The carbon at position 3 is a chiral center, meaning **3-Methylhept-4-yn-3-ol** can exist as two enantiomers, (R)-**3-Methylhept-4-yn-3-ol** and (S)-**3-Methylhept-4-yn-3-ol**. The synthesis described in this guide produces a racemic mixture unless a chiral reagent or catalyst is employed.

Canonical SMILES: CCC#CC(C)(CC)O^[1]

Physicochemical Data

A summary of the key computed and experimental properties is essential for laboratory handling, reaction planning, and analytical characterization.

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O	PubChem[1]
Molecular Weight	126.20 g/mol	PubChem[1]
CAS Number	71065-39-9	Chemical-Suppliers.com[2]
Appearance	(Expected) Colorless to pale yellow liquid	General property of similar alcohols
InChIKey	RPXNDOUSGSHEJE-UHFFFAOYSA-N	CymitQuimica[3]

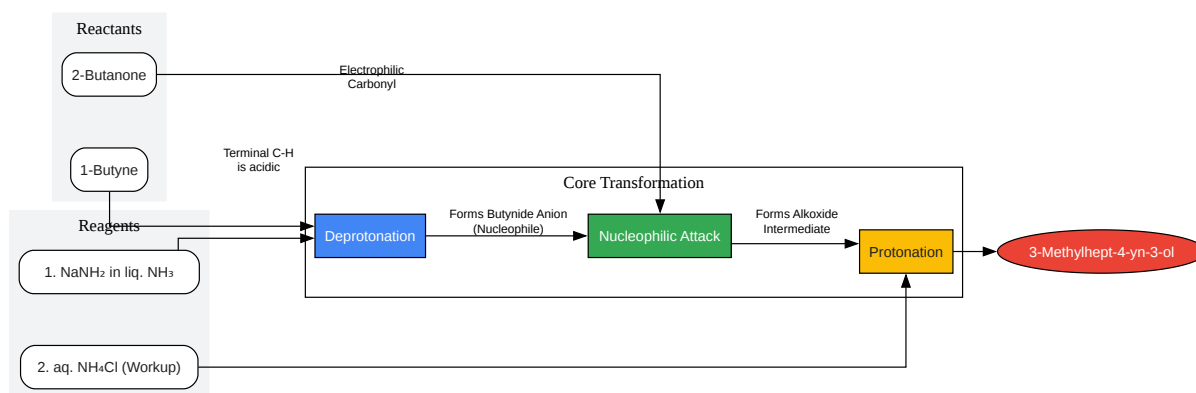
Synthesis of 3-Methylhept-4-yn-3-ol: A Validated Protocol

The most direct and common method for synthesizing tertiary propargylic alcohols is the nucleophilic addition of an acetylide anion to a ketone. This protocol details the synthesis of **3-Methylhept-4-yn-3-ol** from 1-butyne and 2-butanone (methyl ethyl ketone).

Principle and Rationale

The synthesis hinges on the acidity of the terminal proton of 1-butyne. A strong base, sodium amide (NaNH₂), is used to deprotonate the alkyne, generating a sodium butynide salt.[4] This acetylide is a potent carbon nucleophile. The subsequent addition of 2-butanone provides an electrophilic carbonyl carbon. The nucleophilic acetylide attacks the carbonyl carbon, breaking the C=O π-bond and forming a new carbon-carbon bond. The resulting intermediate is an alkoxide, which is then protonated during an aqueous workup to yield the final tertiary alcohol product.

Experimental Workflow Diagram



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Caption: Synthetic workflow for **3-Methylhept-4-yn-3-ol** production.

Detailed Step-by-Step Methodology

Safety Precaution: This procedure involves sodium amide, a water-reactive solid, and liquid ammonia, a corrosive and toxic gas at STP. It must be performed by trained personnel in a well-ventilated fume hood under strictly anhydrous conditions.

Reagents and Equipment:

- Three-neck round-bottom flask equipped with a dry ice condenser, gas inlet, and rubber septum
- Low-temperature thermometer
- Magnetic stirrer

- Schlenk line or source of inert gas (Argon or Nitrogen)
- 1-Butyne (condensed)
- Sodium amide (NaNH_2)
- 2-Butanone (distilled from anhydrous K_2CO_3)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)

Protocol:

- Setup: Assemble the three-neck flask and flame-dry it under a stream of inert gas to remove all moisture. Allow the apparatus to cool to room temperature.
- Reaction Vessel Preparation: Place the flask in a dry ice/acetone bath to cool to $-78\text{ }^\circ\text{C}$. Condense approximately 100 mL of anhydrous ammonia into the flask via the dry ice condenser.
- Acetylide Formation: To the stirring liquid ammonia, cautiously add 1.1 equivalents of sodium amide in portions. Once dissolved, slowly bubble 1.0 equivalent of 1-butyne gas through the solution. Allow the reaction to stir for 1 hour at $-78\text{ }^\circ\text{C}$ to ensure complete formation of the sodium butynide.
- Nucleophilic Addition: Using a syringe, slowly add 1.0 equivalent of anhydrous 2-butanone dissolved in 20 mL of anhydrous diethyl ether to the reaction mixture over 30 minutes. A color change and/or precipitate formation may be observed.
- Reaction Quenching: After stirring for an additional 2 hours at $-78\text{ }^\circ\text{C}$, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the evolution of ammonia gas ceases.
- Workup: Remove the cold bath and allow the ammonia to evaporate in the fume hood. Add 100 mL of diethyl ether to the remaining residue and transfer the mixture to a separatory

funnel.

- Extraction: Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation to yield **3-Methylhept-4-yn-3-ol** as a clear liquid.

Characterization and Spectroscopic Analysis

Confirming the identity and purity of the synthesized product is a critical, self-validating step. The following are expected analytical signatures for **3-Methylhept-4-yn-3-ol**.

Spectroscopic Method	Key Expected Signals	Rationale
^1H NMR (CDCl_3)	δ ~3.4-3.6 ppm (s, 1H, -OH) δ ~2.2 ppm (q, 2H, $-\text{C}\equiv\text{C}-\text{CH}_2-$) δ ~1.5 ppm (s, 3H, $-\text{C}(\text{OH})-\text{CH}_3$) δ ~1.0-1.2 ppm (m, 5H, ethyl groups)	The broad singlet for the hydroxyl proton is characteristic. The quartet next to the alkyne is deshielded. The methyl singlet on the carbinol carbon is distinct.
^{13}C NMR (CDCl_3)	δ ~85-90 ppm ($-\text{C}\equiv\text{C}-$) δ ~80-85 ppm ($-\text{C}\equiv\text{C}-$) δ ~65-70 ppm ($-\text{C}(\text{OH})-$) δ ~30-35 ppm ($-\text{C}(\text{OH})-\text{CH}_3$) δ ~10-25 ppm (Alkyl carbons)	The two sp-hybridized carbons of the internal alkyne appear in a characteristic downfield region. The sp^3 carbon bearing the hydroxyl group is also clearly identifiable.
FTIR (neat)	~3400 cm^{-1} (broad, O-H stretch) ~2970 cm^{-1} (sp^3 C-H stretch) ~2250 cm^{-1} (weak, $\text{C}\equiv\text{C}$ stretch)	The broad hydroxyl peak is the most prominent feature. The internal alkyne stretch is often weak or absent due to the symmetry of the bond.
Mass Spec. (EI)	M^+ at $m/z = 126.20$ Fragment at $m/z = 111$ (loss of $-\text{CH}_3$) Fragment at $m/z = 97$ (loss of $-\text{C}_2\text{H}_5$)	The molecular ion peak confirms the molecular weight. Fragmentation patterns correspond to the loss of the alkyl groups attached to the tertiary carbon.

Applications in Drug Discovery and Development

The structural motifs within **3-Methylhept-4-yn-3-ol** make it a molecule of interest for medicinal chemists.

Role as a Chiral Scaffold

The tertiary alcohol creates a stable chiral center. Enantiomerically pure versions of this molecule, obtainable through asymmetric synthesis or chiral resolution, can serve as scaffolds

for building complex, three-dimensional pharmacophores. The specific stereochemistry can be critical for selective binding to biological targets like enzymes or receptors.

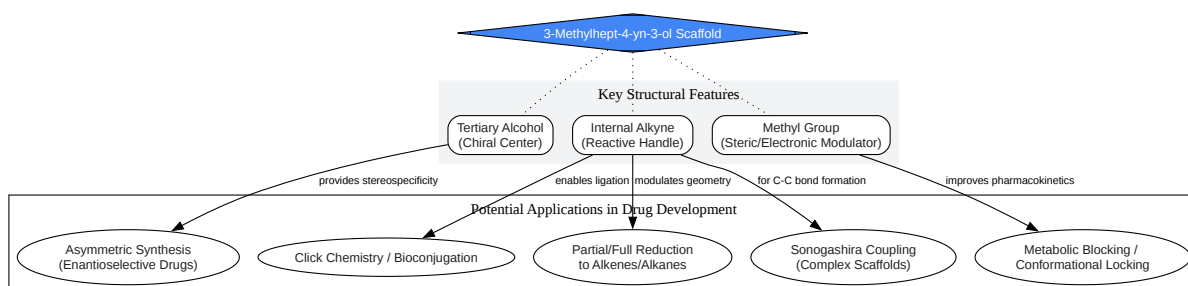
The "Magic Methyl" Effect

The methyl group at the C3 position is not merely a passive structural component. In drug design, the strategic placement of a methyl group can have profound effects on a molecule's properties—a phenomenon sometimes called the "magic methyl" effect.^[5] This single group can:

- **Improve Metabolic Stability:** The tertiary carbon is resistant to oxidation, preventing metabolic degradation at this position.^[6]
- **Enhance Binding Affinity:** The methyl group can occupy a small hydrophobic pocket in a target protein, increasing binding affinity through van der Waals interactions.^[5]
- **Control Conformation:** The steric bulk of the methyl group can lock the molecule into a specific, more biologically active conformation.^[5]

The Alkyne as a Reactive Handle

The internal alkyne is a gateway for a multitude of chemical transformations, allowing for the diversification of a lead compound.



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Caption: Logical relationships between the features of **3-Methylhept-4-yn-3-ol** and its applications.

Conclusion

3-Methylhept-4-yn-3-ol is more than a simple organic molecule; it is a platform for chemical innovation. Its structure, featuring a tertiary alcohol, a chiral center, a reactive alkyne, and a strategic methyl group, provides a rich toolkit for researchers in organic synthesis and drug discovery. The synthetic protocol outlined herein is robust and scalable, providing reliable access to this valuable building block. A thorough understanding of its structural formula and spectroscopic signatures ensures its correct identification and use in creating next-generation therapeutics and advanced materials.

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